molecular formula C26H24N2O3 B7688865 N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B7688865
M. Wt: 412.5 g/mol
InChI Key: ULUYUWOBUSVTPJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-3-31-22-14-12-21(13-15-22)28(26(30)23-10-6-4-8-18(23)2)17-20-16-19-9-5-7-11-24(19)27-25(20)29/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUYUWOBUSVTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, the 2-hydroxyquinoline moiety can be synthesized through various methods such as Skraup synthesis or Friedländer synthesis.

    Formation of the Benzamide Derivative: The 2-methylbenzamide moiety can be synthesized by acylation of an appropriate aniline derivative using acyl chlorides or anhydrides.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the benzamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies such as molecular docking, enzyme assays, and cellular experiments would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide
  • N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-chlorobenzamide
  • N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzoate

Uniqueness

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide is unique due to the specific combination of functional groups and the spatial arrangement of atoms, which may confer distinct chemical and biological properties compared to similar compounds.

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